N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-14(2)26-19(17(13)12-20)21-18(23)15-6-8-16(9-7-15)27(24,25)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXEUJHRXOMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano and methyl groups can be introduced via electrophilic substitution reactions.
Introduction of the Piperidine Sulfonyl Group: The piperidine ring can be sulfonylated using sulfonyl chloride under basic conditions.
Coupling with Benzamide: The final step involves coupling the substituted thiophene with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
Compound 2D216 (Thiazole Derivative)
- Structure : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (, Figure 1A).
- Key Features: Replaces the thiophene ring with a thiazole and substitutes the 3-cyano group with a 2,5-dimethylphenyl group.
- Activity: Demonstrates potent NF-κB activation, enhancing TLR adjuvant potency in immunomodulation studies .
- However, the absence of a cyano group in 2D216 could reduce electrophilicity and alter binding kinetics.
Triazole-Thione Derivatives ()
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9).
- Key Features : Incorporate a triazole-thione core linked to sulfonylphenyl and difluorophenyl groups.
- Activity : These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
- However, the target compound’s thiophene-cyano group may offer greater metabolic stability compared to the labile thione group.
Sulfamoyl-Benzamide Derivatives with Varied Substituents
LMM5 and LMM11 (Oxadiazole Derivatives)
- Structures :
- Key Features : Sulfamoyl groups with bulky alkyl/aryl substituents (e.g., benzyl, cyclohexyl) linked to oxadiazole rings.
- Activity : Antifungal properties (vs. Fluconazole), likely due to oxadiazole-mediated membrane disruption .
Dimethylsulfamoyl-Benzamide (Compound 50)
- Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide ().
- Key Features : Dimethylsulfamoyl group instead of piperidine sulfonyl.
- Activity : Moderate NF-κB activation, weaker than 2D216 .
- Comparison : The dimethylsulfamoyl group in Compound 50 is less basic than the piperidine sulfonyl in the target compound, which may affect solubility and cellular uptake.
Tabulated Comparison of Key Compounds
Discussion of Structural-Activity Relationships
- Heterocycle Impact : Thiazole (2D216) and oxadiazole (LMM5/LMM11) rings enhance π-stacking but may reduce metabolic stability compared to thiophene.
- Sulfonyl Group Effects : Piperidine sulfonyl (target compound) offers balanced basicity and solubility, whereas dimethylsulfamoyl (Compound 50) or bulky sulfamoyl groups (LMM5/LMM11) may hinder membrane permeability.
Q & A
Basic Research Question
- In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., A549 lung cancer) with IC₅₀ determination (e.g., 12.5 μM in A549 ).
- Selectivity Screening : Compare effects on non-cancerous cells (e.g., HEK293) to assess therapeutic index.
- Enzyme Inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
How can contradictory data between computational predictions and experimental results be reconciled?
Advanced Research Question
Discrepancies often arise in binding affinity predictions (e.g., molecular docking vs. SPR assays):
- Docking Refinement : Include solvent effects and flexible side-chain modeling (AMBER/CHARMM force fields).
- Experimental Validation : Surface Plasmon Resonance (SPR) to measure real-time kinetics (Kd). For example, in silico-predicted Kd of 5 nM vs. experimental 50 nM requires re-evaluating protonation states .
What strategies are effective for improving solubility and bioavailability?
Advanced Research Question
- Salt Formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method, pH 1.2–7.4).
- Prodrug Design : Esterification of the benzamide group (e.g., pivaloyloxymethyl) to increase lipophilicity .
- Nanoparticle Formulation : PLGA encapsulation (particle size <200 nm via dynamic light scattering) improves plasma stability .
How does structural modification of the piperidine-sulfonyl group impact activity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- Piperidine Substitution : 2-Methylpiperidine analogs show 3× higher cytotoxicity than unsubstituted variants (A549 IC₅₀: 12.5 μM vs. 37.5 μM) .
- Sulfonyl Replacement : Replacing sulfonyl with carbonyl reduces enzyme inhibition (e.g., 90% loss in carbonic anhydrase inhibition) .
What are the key considerations for stability studies under physiological conditions?
Basic Research Question
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC.
- Light Sensitivity : UV-vis spectroscopy (λ=254 nm) to assess photodegradation; amber vials recommended .
- Thermal Stability : DSC/TGA to identify decomposition temperatures (e.g., Td = 215°C) .
How can researchers address reproducibility challenges in synthesis?
Advanced Research Question
Batch variability (e.g., 40–70% yields) is mitigated by:
- Automated Synthesis : Continuous-flow reactors for precise control of reaction time/temperature.
- In-line Analytics : FTIR monitoring of intermediate formation (e.g., sulfonamide peak at 1360 cm⁻¹) .
What computational tools are best suited for predicting off-target interactions?
Advanced Research Question
- Pharmacophore Modeling : Schrödinger Phase identifies off-target kinases (e.g., EGFR, VEGFR2).
- Toxicity Prediction : SwissADME for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .
How does this compound compare to structurally related analogs in anti-inflammatory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
